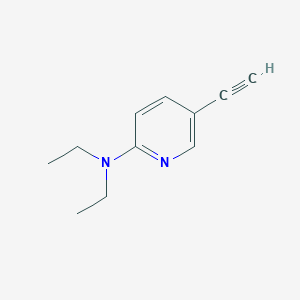

N,N-Diethyl-5-ethynylpyridin-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1196151-15-1 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

N,N-diethyl-5-ethynylpyridin-2-amine |

InChI |

InChI=1S/C11H14N2/c1-4-10-7-8-11(12-9-10)13(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |

InChI Key |

XPHPMFXSMCCRHO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 5 Ethynylpyridin 2 Amine and Its Derivatives

Strategies for the Formation of the Ethynyl (B1212043) Group on the Pyridine (B92270) Scaffold

The introduction of an ethynyl group at the C-5 position of the 2-aminopyridine (B139424) core is a critical step in the synthesis of N,N-diethyl-5-ethynylpyridin-2-amine. Various synthetic methods have been developed to achieve this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The Sonogashira and Glaser coupling reactions are particularly relevant for the introduction of ethynyl groups onto aromatic rings.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a versatile tool in organic synthesis. wikipedia.org

In the context of synthesizing this compound, a common strategy involves the coupling of a 5-halo-N,N-diethylpyridin-2-amine with a protected or terminal alkyne. For instance, the Sonogashira coupling of 3,5-dihalopyridin-2-amine with terminal alkynes has been successfully demonstrated to yield 3,5-dialkynylpyridin-2-amines. The reaction of 3,5-dibromopyridin-2-amine with 4-methoxyphenylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine (B128534), affords 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine in good yield.

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 3,5-dibromopyridin-2-amine | 4-methoxyphenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 75 |

| 2 | 3,5-diiodopyridin-2-amine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 82 |

| 3 | 5-bromo-N,N-diethylpyridin-2-amine | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | i-Pr₂NH | Toluene | 91 |

This table presents representative examples of Sonogashira coupling reactions for the synthesis of ethynylpyridine derivatives.

The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly influence the reaction's efficiency. While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant to air and moisture. organic-chemistry.org

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric diynes. wikipedia.org This reaction is typically catalyzed by copper salts, such as copper(I) chloride or copper(II) acetate, in the presence of an oxidant like air or oxygen and a base. wikipedia.orgrsc.org While the classic Glaser coupling leads to homocoupled products, modifications such as the Hay coupling, which utilizes a TMEDA complex of copper(I) chloride, offer improved versatility. wikipedia.orgorganic-chemistry.org

In the synthesis of derivatives of this compound, the Glaser coupling can be employed to synthesize dimeric structures where two pyridine units are linked by a butadiyne bridge. This is achieved by the homocoupling of a 5-ethynyl-2-aminopyridine derivative. The reaction conditions for Glaser coupling can be tailored to favor the formation of these symmetrical diynes. acs.orgnih.govpsu.edursc.orgsemanticscholar.orgresearchgate.net

| Entry | Terminal Alkyne | Catalyst | Oxidant | Base | Solvent | Product | Yield (%) |

| 1 | 4-ethynylpyridine | CuCl | Air | Pyridine | Methanol | 1,4-di(pyridin-4-yl)buta-1,3-diyne | 85 |

| 2 | Phenylacetylene | Cu(OAc)₂ | Air | Pyridine | DMF | 1,4-diphenylbuta-1,3-diyne | 92 |

| 3 | 5-ethynyl-2-aminopyridine | CuI | O₂ | TMEDA | Acetone | 1,4-bis(2-aminopyridin-5-yl)buta-1,3-diyne | 78 |

This table provides examples of Glaser coupling reactions for the synthesis of symmetric diynes, including those derived from ethynylpyridines.

A significant challenge in cross-coupling reactions is the competition between the desired heterocoupling and the undesired homocoupling. nih.gov However, for the synthesis of symmetric derivatives, the Glaser homocoupling is a direct and efficient method.

Alternative Alkynylation Techniques

Beyond the classical palladium-catalyzed cross-coupling reactions, alternative methods for introducing an ethynyl group onto a pyridine scaffold have been explored. These often focus on the direct C-H alkynylation, which avoids the need for pre-functionalized halo- or triflyloxypyridines.

One such approach involves the copper-catalyzed direct alkynylation of 3H-imidazo[4,5-b]pyridines using gem-dibromoalkenes as alkyne precursors. nih.gov Although not directly on a simple pyridine ring, this method demonstrates the feasibility of direct C-H alkynylation on pyridine-containing heterocycles. Another strategy is the BF₃-mediated oxidative cross-coupling of pyridines with alkynyllithium reagents. researchgate.net This method involves the addition of the alkynyllithium to the C2-position of the pyridine, followed by rearomatization.

Approaches for Introducing and Modifying the N,N-Diethylamino Moiety

The installation of the N,N-diethylamino group at the C-2 position of the pyridine ring is another crucial synthetic step. Direct amination routes are often favored for their efficiency.

Direct Amination Routes to 2-Aminopyridines

Direct amination methods provide a straightforward approach to introduce the amino functionality onto the pyridine ring. These methods can involve nucleophilic aromatic substitution or transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SₙAr) is a common method for the synthesis of 2-aminopyridines. youtube.comnih.gov This reaction typically involves the displacement of a halide (e.g., chloro or bromo) at the 2-position of the pyridine ring by an amine nucleophile. youtube.comnih.gov The reaction of 2-halopyridines with diethylamine (B46881) can be facilitated by heat or the presence of a base. researchgate.net The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro- and chloro-substituted pyridines generally being more reactive in SₙAr reactions. nih.gov The presence of electron-withdrawing groups on the pyridine ring can also enhance the rate of nucleophilic substitution. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.orgyoutube.comlibretexts.org This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates under relatively mild conditions. wikipedia.orgacsgcipr.org The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of this transformation. youtube.com This method is particularly useful for the amination of less reactive aryl halides and can be applied to the synthesis of N,N-diethyl-2-aminopyridines from 2-halopyridines and diethylamine. nih.govmdpi.com

| Entry | Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-chloropyridine | Diethylamine | - | - | Neat | 88 |

| 2 | 2-bromopyridine | Diethylamine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 92 |

| 3 | 2-chloropyridine | Diethylamine | Pd(OAc)₂, XPhos | K₃PO₄ | Dioxane | 95 |

This table illustrates examples of direct amination of 2-halopyridines with diethylamine via SₙAr and Buchwald-Hartwig amination.

N-Alkylation Strategies for Amine Functionality

The introduction of the N,N-diethyl group onto the 2-aminopyridine core is a critical transformation in the synthesis of the target molecule. N-alkylation of aminopyridines can be achieved through several methods, though challenges such as overalkylation and competing alkylation at the pyridine ring nitrogen must be managed. researchgate.net

A common approach is the direct alkylation of a precursor, such as 5-ethynylpyridin-2-amine (B1592419), using an alkyl halide like ethyl iodide or ethyl bromide. This reaction is typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. However, direct alkylation can sometimes lead to a mixture of mono- and dialkylated products, as well as the formation of a quaternary pyridinium (B92312) salt. researchgate.netchemrxiv.org To favor the desired N,N-diethyl product, reaction conditions such as the stoichiometry of the alkylating agent and the choice of base and solvent must be carefully optimized.

Reductive amination offers an alternative, often more controlled, route. This method would involve reacting 5-ethynylpyridin-2-amine with acetaldehyde (B116499) in the presence of a reducing agent. A more direct approach for dialkylation could involve reacting the primary amine with a carboxylic acid (acetic acid) and a reducing agent like sodium borohydride, which has been shown to be effective for N-monoalkylation and could potentially be adapted for dialkylation under specific conditions. researchgate.net

Recent advancements have explored metal-free catalytic systems for N-alkylation. For instance, BF₃·OEt₂ has been used as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones, proceeding under aerobic conditions. acs.org While this specific method may not be directly applicable, it highlights the ongoing development of novel catalytic strategies that could be adapted for the diethylation of 2-aminopyridines. The choice of strategy often depends on the substrate's functional group tolerance; for a molecule with a reactive ethynyl group, milder, more selective methods are preferable.

Table 1: Comparison of N-Alkylation Strategies for 2-Aminopyridines

| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Potential Challenges |

|---|---|---|---|---|

| Direct Alkylation | Ethyl halide (e.g., C₂H₅I) | Base (e.g., K₂CO₃, NaH) | Simple, readily available reagents | Overalkylation, N-pyridinium salt formation |

| Reductive Amination | Acetaldehyde | Reducing agent (e.g., NaBH₃CN) | Good control, avoids overalkylation | Requires handling of volatile aldehydes |

| Carboxylic Acid/Borohydride | Acetic Acid | Sodium Borohydride (NaBH₄) | Mild conditions, uses stable reagents | Primarily demonstrated for mono-alkylation |

| Catalytic Methods | Various (e.g., alcohols, diketones) | Metal or Lewis acid catalysts | High efficiency and selectivity | Catalyst sensitivity, substrate scope |

C-N Bond Forming Reactions in Pyridine Synthesis

The formation of the C2-N bond is fundamental to establishing the 2-aminopyridine scaffold. Several classic and modern reactions are employed to install an amino group onto a pyridine ring. scribd.comresearchgate.net

The Chichibabin reaction is a traditional method for the direct amination of pyridine, where the pyridine ring reacts with sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position. scribd.comdicp.ac.cn This reaction, however, requires harsh conditions and may not be compatible with sensitive functional groups like the ethynyl moiety.

A more versatile and widely used approach is nucleophilic aromatic substitution (SNAr). This strategy involves reacting a pyridine derivative with a leaving group at the 2-position, such as a halogen (Cl, Br, F), with an amine source. researchgate.netrsc.org For the synthesis of this compound, a precursor like 2-chloro-5-ethynylpyridine (B33263) could be reacted with diethylamine. The reactivity of the halopyridine is crucial, with fluoro and chloro derivatives often being more susceptible to nucleophilic attack. Metal-free methods for these reactions are available, offering a high degree of site-selectivity. rsc.org

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. researchgate.netmdpi.com This reaction would couple a 2-halopyridine (e.g., 2-bromo-5-ethynylpyridine) with diethylamine using a palladium or copper catalyst and a suitable ligand. mdpi.com This method is known for its broad substrate scope and functional group tolerance, making it a highly plausible route for complex pyridine derivatives.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of the target molecule can be designed using either convergent or divergent strategies, each with distinct advantages. A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in the final stages. A divergent approach would start from a common intermediate that is then modified to create a library of related compounds.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are a cornerstone of convergent and efficient synthesis. bohrium.com Various MCRs have been developed for the de novo synthesis of the pyridine ring. bohrium.comresearchgate.net

The Hantzsch pyridine synthesis and its variations are classic examples, typically involving the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. ijarsct.co.in While the classic Hantzsch synthesis leads to dihydropyridines that require a subsequent oxidation step, modern modifications allow for the direct formation of pyridines. By carefully selecting starting materials, it is conceivable to construct a pyridine ring that already bears the necessary functionalities or precursors to them. For example, an MCR could be designed using a propargyl aldehyde derivative to install the ethynyl group precursor.

More contemporary MCRs offer direct access to highly substituted pyridines under milder conditions. For instance, one-pot, four-component reactions of aldehydes, β-keto esters, anilines, and malononitrile (B47326) have been reported to yield polysubstituted pyridines in aqueous media. researchgate.netresearchgate.net Adapting such a reaction by using diethylamine or a precursor as the nitrogen source and incorporating an ethynyl-containing building block could provide a highly convergent route to the target scaffold. The key advantage of MCRs is their atom economy and operational simplicity, often reducing the number of purification steps required compared to linear syntheses. bohrium.com

Sequential Functionalization Approaches

A sequential, or linear, approach is often more straightforward to plan and execute, involving the stepwise modification of a pyridine core. This strategy offers predictability and control at each step. A plausible sequential synthesis of this compound would likely begin with a pre-functionalized pyridine.

A common route involves the late-stage introduction of the ethynyl group via a Sonogashira coupling reaction. evitachem.com The synthesis could start from a commercially available dihalopyridine, such as 2-amino-5-bromopyridine (B118841).

N-Alkylation: The 2-amino-5-bromopyridine would first be N,N-diethylatated using one of the methods described in section 2.2.2 to yield N,N-Diethyl-5-bromopyridin-2-amine.

Sonogashira Coupling: The resulting 5-bromopyridine derivative would then undergo a palladium-catalyzed Sonogashira coupling with a protected acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection to reveal the terminal ethynyl group. evitachem.com

This sequential approach allows for the introduction of sensitive functional groups at the end of the synthesis, avoiding their exposure to harsh conditions in earlier steps. C-H functionalization represents another advanced sequential strategy, where C-H bonds on the pyridine ring are directly converted to other functional groups, although this is often challenging to control regioselectively. acs.orgacs.orgresearchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridine derivatives is an area of increasing focus, aiming to reduce environmental impact and improve safety and efficiency. nih.govresearchgate.net

Traditional pyridine synthesis often involves high temperatures and hazardous organic solvents. ijarsct.co.in Green approaches seek to replace these with more environmentally benign alternatives. The use of heterogeneous, reusable catalysts is one key aspect, as seen in some MCRs for pyridine synthesis that employ recyclable catalysts like hydrotalcite. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in green synthesis is the move towards solvent-free ("neat") reactions or the use of water as a solvent. ijarsct.co.in Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Several MCRs for synthesizing substituted pyridines have been successfully performed in water, sometimes catalyzed by simple salts like SnCl₂·2H₂O. researchgate.netresearchgate.net

Solvent-free conditions, often facilitated by microwave irradiation or grinding, can also be highly effective. conicet.gov.arrsc.orgtandfonline.com These methods can dramatically reduce reaction times, increase yields, and eliminate the need for volatile organic solvents, thereby minimizing waste. ijarsct.co.inacs.org For example, the synthesis of functionalized pyridines has been achieved by reacting an aldehyde, a β-dicarbonyl compound, and an ammonia source under solvent-free conditions at elevated temperatures. conicet.gov.ar Applying these principles to the synthetic pathways for this compound could involve adapting the Sonogashira coupling or N-alkylation steps to aqueous or solvent-free conditions where possible.

Table 2: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Principle | Conventional Method | Green Alternative | Example Reaction |

|---|---|---|---|

| Alternative Solvents | Toxic organic solvents (e.g., Benzene, Chloroform) | Water, Ethanol (B145695), Ionic Liquids | Four-component synthesis of pyridines in water. researchgate.net |

| Energy Efficiency | Conventional heating (prolonged) | Microwave irradiation, Ultrasound | Microwave-assisted one-pot synthesis of novel pyridines. acs.org |

| Catalysis | Stoichiometric reagents, hazardous catalysts | Recyclable heterogeneous catalysts, Biocatalysts | Hydrotalcite as a reusable catalyst in MCRs. researchgate.net |

| Atom Economy | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) | Hantzsch-like condensation under solvent-free conditions. conicet.gov.ar |

| Waste Reduction | Use and disposal of organic solvents | Solvent-free synthesis | Aldol condensation/Michael addition under solvent-free conditions. rsc.org |

Catalytic Systems for Enhanced Sustainability in the Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs, primarily achieved through Sonogashira cross-coupling reactions, has traditionally relied on homogeneous catalytic systems, often comprising a palladium catalyst, a copper(I) co-catalyst, and an amine base. While effective, these methods present challenges related to catalyst recovery and reuse, metal contamination of the final product, and the use of potentially toxic and environmentally harmful reagents. In response to the growing emphasis on green chemistry, significant research has been directed towards the development of more sustainable catalytic systems for these transformations. These advancements focus on the use of heterogeneous catalysts, copper-free reaction conditions, and energy-efficient techniques such as microwave irradiation.

The Sonogashira reaction is a cornerstone in the formation of C(sp²)-C(sp) bonds, and its optimization for sustainability is a key area of research. For the synthesis of ethynyl-substituted aminopyridines, a typical reaction involves the coupling of a halogenated aminopyridine with a terminal alkyne. A study by Zhu et al. (2017) optimized the conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which serves as a valuable model for the synthesis of this compound. The optimized conditions in this study were found to be 2.5 mol% of palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂), 5 mol% of triphenylphosphine (B44618) (PPh₃) as a ligand, 5 mol% of copper(I) iodide (CuI) as a co-catalyst, and triethylamine (Et₃N) as the base in a dimethylformamide (DMF) solvent at 100°C for 3 hours. vander-lingen.nl These conditions yielded the desired 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%). vander-lingen.nl

Building upon such foundational methodologies, efforts to enhance sustainability have explored several key areas:

Copper-Free Sonogashira Reactions: The copper(I) co-catalyst, traditionally used to facilitate the Sonogashira reaction at lower temperatures, can lead to the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and poses toxicity concerns. vander-lingen.nlnih.gov Consequently, the development of copper-free Sonogashira protocols is a major focus of green chemistry research. nih.gov These systems often require modified palladium catalysts or specific ligands to achieve high efficiency in the absence of copper. nih.gov While this may necessitate slightly harsher reaction conditions, the environmental benefits of eliminating copper are substantial. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netmdpi.comresearchgate.netnanobioletters.comrsc.org In the context of Sonogashira couplings, microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. researchgate.netmdpi.comresearchgate.netnanobioletters.comrsc.org The rapid and uniform heating provided by microwaves can enhance the efficiency of the catalytic cycle, making it a highly attractive technique for the sustainable synthesis of this compound.

The following interactive data table summarizes various catalytic systems that have been employed for the Sonogashira coupling of aminopyridine derivatives, highlighting the move towards more sustainable practices.

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Sustainability Aspect | Reference |

|---|---|---|---|---|---|

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines and terminal alkynes | Et₃N, DMF, 100°C, 3h | 72-96 | Baseline homogeneous system | vander-lingen.nl |

| Pd/NH₂-SiO₂ (PEI-PdNPs) | Aryl iodides/bromides and phenylacetylene | Ethylene glycol, copper-free | Good | Heterogeneous, recyclable catalyst, copper-free | mdpi.com |

| Pd(0)-PMMA | Aryl iodides/bromides/chlorides and terminal acetylenes | Et₃N, H₂O, 80°C, copper-free | Varies | Heterogeneous, recyclable catalyst, aqueous media, copper-free | mdpi.com |

| Pd(OAc)₂ / Pyrimidines | Aryl iodides and terminal alkynes | Base, solvent, copper-free | Good | Copper-free system | semanticscholar.org |

| PdCl₂(PPh₃)₂ / CuI | Aryl halides and trimethylsilylacetylene | Et₃N, DMSO, MW, 100°C, 5-10 min | High | Microwave-assisted, reduced reaction time | nih.gov |

Reaction Mechanisms and Chemical Reactivity of N,n Diethyl 5 Ethynylpyridin 2 Amine

Mechanisms of the Ethynyl (B1212043) Group Transformations

The transformations of the ethynyl group in N,N-Diethyl-5-ethynylpyridin-2-amine are central to its synthetic utility. These reactions can be broadly categorized into nucleophilic additions, electrophilic cyclizations, transition metal-catalyzed processes, and cycloaddition reactions.

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. In base-promoted nucleophilic additions, a nucleophile attacks one of the sp-hybridized carbon atoms of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is then protonated to yield the final product. The regioselectivity of the addition is influenced by steric and electronic factors. For terminal alkynes like this compound, the nucleophile generally attacks the terminal carbon.

The reaction of amines with activated alkynes is a well-established method for the synthesis of enamines. While the ethynyl group in this compound is not directly activated by a strongly electron-withdrawing group, the pyridine (B92270) ring itself can influence the electron density of the alkyne. The addition of a nucleophile, such as a thiol or another amine, would proceed via attack at the terminal carbon of the ethynyl group.

| Nucleophile | Product Type | Conditions |

| Thiol (R-SH) | Vinyl sulfide | Base catalysis |

| Amine (R2NH) | Enamine | Heat or catalysis |

| Alcohol (R-OH) | Vinyl ether | Base catalysis |

This table presents expected nucleophilic addition reactions based on the general reactivity of terminal alkynes.

Electrophilic cyclization reactions of ethynylpyridines can lead to the formation of various fused heterocyclic systems. In these reactions, an electrophile activates the alkyne, making it susceptible to intramolecular attack by a nucleophile. In the case of this compound, the pyridine nitrogen or the exocyclic amino group could potentially act as the internal nucleophile.

For instance, treatment with an electrophile such as iodine (I₂) or iodine monochloride (ICl) can initiate a 6-endo-dig cyclization, where the pyridine nitrogen attacks the activated alkyne, leading to the formation of a substituted quinoline (B57606) derivative. americanelements.com The regioselectivity of the cyclization is governed by Baldwin's rules, with 6-endo-dig pathways being generally favored for this type of system. americanelements.com The electron-donating diethylamino group would be expected to increase the nucleophilicity of the pyridine ring, potentially facilitating this cyclization.

| Electrophile | Proposed Product | Cyclization Mode |

| I₂ | 3-Iodo-6-(diethylamino)quinoline | 6-endo-dig |

| Br₂ | 3-Bromo-6-(diethylamino)quinoline | 6-endo-dig |

| PhSeBr | 3-(Phenylselanyl)-6-(diethylamino)quinoline | 6-endo-dig |

This table illustrates plausible electrophilic cyclization products based on reactions of analogous N-(2-alkynyl)anilines. americanelements.com

Transition metals, particularly palladium and gold, are widely used to catalyze a variety of transformations involving alkynes.

Palladium catalysts can mediate the carbonylative addition to terminal alkynes, a process that incorporates a molecule of carbon monoxide. In the presence of a palladium catalyst, carbon monoxide, and a nucleophile (such as an alcohol or an amine), this compound could be converted into α,β-unsaturated carboxylic acid derivatives. The catalytic cycle typically involves the formation of a palladium-acetylide species, followed by CO insertion and subsequent nucleophilic attack.

| Nucleophile | Product Type |

| Methanol | Methyl 3-(6-(diethylamino)pyridin-3-yl)propenoate |

| Diethylamine (B46881) | N,N-Diethyl-3-(6-(diethylamino)pyridin-3-yl)propenamide |

| Water | 3-(6-(diethylamino)pyridin-3-yl)propenoic acid |

This table shows potential products from palladium-mediated carbonylative additions with different nucleophiles.

Gold catalysts, particularly Au(I) and Au(III) species, are known for their ability to activate alkynes towards nucleophilic attack. Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. For this compound, gold catalysis could facilitate various transformations, including hydration to form a methyl ketone, or intermolecular reactions with nucleophiles to form substituted alkenes.

In the context of intramolecular reactions, gold catalysis can promote cyclization pathways. For instance, if a suitable nucleophile is present elsewhere in the molecule, gold-catalyzed activation of the alkyne can lead to the formation of heterocyclic structures. While this compound itself does not have an obvious tethered nucleophile for such a reaction, derivatives could be designed to undergo such transformations.

| Reaction Type | Reagent | Potential Product |

| Hydration | H₂O | 1-(6-(diethylamino)pyridin-3-yl)ethan-1-one |

| Intermolecular addition | Methanol | 5-(1-methoxyvinyl)-N,N-diethylpyridin-2-amine |

This table provides examples of potential gold-catalyzed functionalizations of the ethynyl group.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the formation of 1,2,3-triazoles. The terminal ethynyl group of this compound makes it an ideal substrate for this reaction. In the presence of a copper(I) catalyst, it will readily react with a wide variety of organic azides to form the corresponding 1,4-disubstituted 1,2,3-triazole.

This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. The resulting triazole ring is stable and can act as a linker in various applications, from materials science to medicinal chemistry. The general mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide (B81097).

| Azide Partner (R-N₃) | Triazole Product |

| Benzyl azide | N,N-Diethyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridin-2-amine |

| Azidoethane | N,N-Diethyl-5-(4-ethyl-1H-1,2,3-triazol-1-yl)pyridin-2-amine |

| 3-Azidopropan-1-ol | 3-(1-(6-(diethylamino)pyridin-3-yl)-1H-1,2,3-triazol-4-yl)propan-1-ol |

This table showcases representative examples of triazoles that could be synthesized from this compound via "click chemistry."

Transition Metal-Catalyzed Alkyne Reactivity

The chemical behavior of this compound is governed by the electronic characteristics of its three key components. The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. uoanbar.edu.iqstackexchange.com This inherent electron deficiency is significantly modulated by the presence of a strong electron-donating N,N-diethylamino group at the 2-position and an electron-withdrawing, yet reactive, ethynyl group at the 5-position.

Protonation Effects on Pyridine Nitrogen and Ethynyl Electrophilicity

The pyridine nitrogen atom in this compound is the most basic site in the molecule. In the presence of acid, this nitrogen is readily protonated to form a pyridinium (B92312) salt. libretexts.org This protonation has a profound impact on the electronic structure and reactivity of the entire molecule.

The formation of the pyridinium cation drastically increases the electron-withdrawing nature of the ring. uoanbar.edu.iqstackexchange.com This effect is transmitted inductively through the sigma framework of the ring to the 5-position. Consequently, the electron density at the ethynyl group is reduced, which in turn increases its electrophilicity. A more electrophilic alkyne is significantly more susceptible to attack by nucleophiles. This acid-catalyzed activation of the ethynyl group is a key principle that can be exploited in designing synthetic transformations.

While the pyridine nitrogen is the primary site of protonation, the exocyclic N,N-diethylamino group can also be protonated under strongly acidic conditions, though it is a weaker base than the ring nitrogen. researchgate.net The relative basicities are crucial in controlling reaction pathways under different pH conditions.

| Site of Protonation | Acid Condition | Effect on Ring | Effect on Ethynyl Group |

|---|---|---|---|

| Pyridine Nitrogen | Mild to Strong Acid | Forms pyridinium ion, strongly deactivating the ring to electrophilic attack. | Inductive electron withdrawal increases electrophilicity. |

| Diethylamino Nitrogen | Very Strong Acid | Forms a dication; further enhances ring deactivation. | Electrophilicity is further increased. |

Influence of the N,N-Diethylamino Group on Ring Activation

The N,N-diethylamino group at the 2-position is a powerful electron-donating group. Through resonance, it donates a lone pair of electrons into the pyridine π-system, increasing the electron density at the ortho (position 3) and para (position 5) carbons relative to the amino group. valpo.edu This strong activating effect counteracts the inherent electron deficiency of the pyridine ring.

This ring activation makes the molecule more susceptible to electrophilic aromatic substitution than unsubstituted pyridine, provided the reaction is carried out under non-acidic conditions to avoid protonation of the ring nitrogen. The increased electron density at position 5, which bears the ethynyl group, also influences the reactivity of the alkyne. The donation of electron density from the amino group can make the terminal acetylenic proton more acidic and facilitates reactions such as Sonogashira coupling.

Intramolecular Cyclization Pathways

The juxtaposition of a nucleophilic amino group and an electrophilic (or activatable) ethynyl group within the same molecule creates a high potential for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Such pathways are common in related structures like 2-ethynylanilines, which readily cyclize to form indoles. nih.gov

Several potential cyclization pathways for this compound can be proposed based on analogous reactions:

Acid-Catalyzed Cyclization: Protonation of the pyridine nitrogen enhances the electrophilicity of the ethynyl group, facilitating an intramolecular attack by the lone pair of the exocyclic diethylamino nitrogen onto the alkyne. This type of reaction, known as a 6-endo-dig cyclization, could potentially lead to the formation of a fused pyrrolo[2,3-b]pyridine derivative after subsequent proton transfer steps.

Metal-Catalyzed Cyclization: Transition metals such as copper, gold, or palladium can activate the alkyne towards nucleophilic attack. For instance, a copper(I)-catalyzed reaction could enable the intramolecular attack of the amino group to form a new five-membered ring fused to the pyridine core. This is analogous to the synthesis of indolines from 2-ethynylanilines. nih.gov

Base-Mediated Cyclization: In the presence of a strong base, the terminal alkyne could be deprotonated to form an acetylide. While less common for amino groups, subsequent intramolecular reactions could be envisioned depending on the reaction conditions.

| Catalyst/Reagent | Proposed Intermediate | Potential Product |

|---|---|---|

| Acid (H+) | Pyridinium ion with activated alkyne | Fused Dihydropyrrolo[2,3-b]pyridinium |

| Metal (e.g., Cu(I)) | Metal-π-alkyne complex | Fused Pyrrolo[2,3-b]pyridine derivative |

| Strong Base | Acetylide anion | Anionic cyclized intermediate |

Stereochemical Aspects of Reactions Involving this compound

While this compound is itself achiral, its reactions can lead to the formation of chiral products. The control of stereochemistry in these transformations is a critical aspect of its synthetic utility.

Enantioselective Transformations

Enantioselective reactions involving this molecule would require the use of chiral reagents or catalysts to introduce a stereocenter in a controlled manner. Potential enantioselective transformations could target the ethynyl group:

Asymmetric Addition: The carbon-carbon triple bond could undergo enantioselective addition reactions. For example, asymmetric hydrogenation using a chiral catalyst (e.g., a chiral rhodium or ruthenium complex) could produce the corresponding chiral (E)- or (Z)-vinylpyridine or the fully saturated ethylpyridine derivative with high enantiomeric excess.

Catalyzed Cyclizations: If the intramolecular cyclization pathways mentioned previously are catalyzed by a chiral metal complex, it could be possible to generate a chiral fused-ring product enantioselectively. The catalyst would differentiate between the two enantiotopic faces of the prochiral intermediate.

Diastereoselective Control in Derivative Synthesis

When a reaction creates two or more stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes paramount. For this compound, this is particularly relevant in cycloaddition or intramolecular cyclization reactions where a new ring is formed.

For example, in a hypothetical intermolecular [4+2] cycloaddition reaction where the ethynylpyridine acts as a dienophile, the approach of the diene could be influenced by the existing substituents, leading to a preference for one diastereomer over another. nih.gov Similarly, during an intramolecular cyclization that forms a new ring with multiple substituents, the thermodynamic stability of the possible ring conformations would likely direct the formation of the most stable diastereomer. The stereocontrol in such reactions is often governed by minimizing steric hindrance in the transition state, leading to a predictable stereochemical outcome. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H and ¹³C NMR Investigations

In ¹H NMR spectroscopy, the protons of the diethylamino group would likely present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a result of spin-spin coupling. The chemical shifts for these protons would be influenced by the electron-withdrawing nature of the nitrogen atom. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by the positions of the diethylamino and ethynyl (B1212043) substituents. The acetylenic proton, being in a unique chemical environment, would exhibit a characteristic singlet in a specific region of the spectrum.

For ¹³C NMR spectroscopy, distinct signals are anticipated for each unique carbon atom in the molecule. The carbons of the ethyl groups would appear in the aliphatic region. The pyridine ring carbons would resonate in the aromatic region, with their shifts influenced by the nitrogen heteroatom and the substituents. The two carbons of the ethynyl group are expected to have characteristic chemical shifts in the region typical for sp-hybridized carbons.

Advanced 2D NMR Techniques (e.g., HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This would allow for the direct linking of the ¹H and ¹³C signals for the ethyl groups and the pyridine ring protons and their attached carbons, providing a robust confirmation of the assignments made from the one-dimensional spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of N,N-Diethyl-5-ethynylpyridin-2-amine is expected to display several characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ would be indicative of the C-H stretching vibration of the terminal alkyne. The carbon-carbon triple bond (C≡C) stretching vibration would likely appear as a weak to medium band in the 2100-2260 cm⁻¹ region. The spectrum would also feature C-H stretching vibrations for the aromatic pyridine ring and the aliphatic ethyl groups in the 2800-3100 cm⁻¹ range. Additionally, C-N stretching vibrations associated with the diethylamino group and C=C and C=N stretching vibrations within the pyridine ring are expected in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy Applications

Raman spectroscopy would serve as a complementary technique to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, which can be a key identifier for the ethynyl group. The symmetric breathing vibrations of the pyridine ring are also typically Raman active and would provide further structural confirmation.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl groups from the diethylamino substituent and potentially other characteristic fragmentations of the pyridine ring, providing further evidence for the compound's structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For derivatives of 2-aminopyridine (B139424), HRMS is crucial for confirming the successful incorporation of substituents. In a study on related pyridine compounds, HRMS (EI) was used to confirm the calculated mass of various synthesized molecules, validating their proposed structures. For instance, a synthesized aminopyridine derivative with a calculated mass of 246.0553 was confirmed by HRMS measurement. While specific data for this compound is not available in the cited literature, the technique would be expected to confirm its molecular formula of C₁₁H₁₄N₂ with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique particularly useful for analyzing polar molecules, making it well-suited for aminopyridine derivatives. ESI-MS is often employed to detect reactants and products in solution, for example, in monitoring N-alkylation reactions. The technique allows for the gentle ionization of the molecule, typically by protonation, yielding the [M+H]⁺ ion. This method is instrumental in high-throughput screening and reaction optimization.

| Technique | Ionization Method | Expected Observation for C₁₁H₁₄N₂ | Purpose |

| HRMS | Electron Ionization (EI) | Exact mass measurement confirming the elemental formula. | Structural Confirmation |

| ESI-MS | Electrospray Ionization | Detection of the protonated molecule [M+H]⁺. | Molecular Weight Verification |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties.

For related aminopyridine compounds, X-ray crystallography has been used to resolve molecular structures and understand crystal packing. For example, studies on co-crystals of 2-amino-5-nitropyridine (B18323) have revealed how intermolecular hydrogen bonds, such as N–H···O and O–H···N, dictate the formation of specific ring motifs and layered structures in the crystal lattice. researchgate.net The crystal packing is often controlled by these hydrogen bonding interactions, which lead to the formation of distinct supramolecular architectures. researchgate.net While a crystal structure for This compound has not been reported in the searched literature, this technique would be indispensable for confirming its solid-state conformation and identifying any significant intermolecular interactions, such as hydrogen bonding or π-stacking involving the pyridine ring and the ethynyl group.

Electronic Spectroscopy for Optoelectronic Properties (UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides insight into the electronic transitions and emissive properties of a molecule, which are key indicators of its potential in optoelectronic applications.

The photophysical properties of pyridine-based molecules are highly dependent on their structure, particularly the nature of substituents on the pyridine ring. For a series of novel pyridine-based luminogens, UV-Vis absorption spectra were recorded in solvents of varying polarity, such as ethanol (B145695) and dichloromethane. beilstein-journals.org These studies revealed that the maximum absorption peaks (λmax) can shift based on solvent polarity. beilstein-journals.org

Photoluminescence studies on these related compounds involved measuring excitation maxima (Exmax), emission maxima (Emmax), and fluorescence quantum yields (Φ). beilstein-journals.org The presence of electron-donating or electron-withdrawing groups at position 5 of the 2-aminopyridine core has been shown to significantly affect the fluorescence properties. beilstein-journals.org For This compound , the electron-donating diethylamino group at the 2-position and the π-conjugated ethynyl group at the 5-position are expected to influence its electronic structure and result in distinct absorption and emission characteristics. A hypothetical summary of expected spectroscopic data is presented below.

| Spectroscopic Property | Parameter | Expected Observation | Significance |

| UV-Vis Absorption | λmax (nm) | Absorption in the UV-Visible range. | Indicates electronic transitions. |

| Photoluminescence | λem (nm) | Emission at a longer wavelength than absorption. | Defines the color of emitted light. |

| Photoluminescence | Quantum Yield (Φ) | A measure of emission efficiency. | Determines the brightness of the material. |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Computational ModelingThe mechanisms of reactions involving N,N-Diethyl-5-ethynylpyridin-2-amine have not been computationally modeled.

Potential Energy Surface (PES) MappingPotential energy surfaces, which are fundamental for understanding reaction pathways and dynamics, have not been mapped for reactions of this compound.

Future computational research focusing specifically on this compound is required to fill this knowledge gap and to elucidate its unique chemical and physical properties.

Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs their macroscopic properties. These non-covalent interactions are crucial for crystal engineering, materials science, and drug design.

Hydrogen Bonding Studies

Hydrogen bonds are strong, directional intermolecular forces. In the case of this compound, the primary amine-like nitrogen on the pyridine (B92270) ring could act as a hydrogen bond acceptor. While the diethylamino group lacks a hydrogen bond donor, the ethynyl (B1212043) group's terminal hydrogen could potentially act as a weak donor. In related heterocyclic amine structures, N-H···N and N-H···O interactions are common and play a significant role in stabilizing crystal structures and molecular complexes. rsc.org Theoretical studies, such as Density Functional Theory (DFT) calculations, would be required to predict the geometry and energy of potential hydrogen bonds, determining whether they are strong enough to influence supramolecular assembly.

π-Stacking Interactions

The pyridine ring in this compound is an aromatic system, making it capable of engaging in π-stacking interactions. mdpi.com These interactions, which occur between aromatic rings, are fundamental to the structure of DNA and proteins and are important in the binding of ligands to receptors. nih.govnih.gov The interaction energy and preferred geometry (e.g., face-to-face or face-to-edge) would depend on the electronic properties of the pyridine ring, which is substituted with both an electron-donating diethylamino group and an electron-withdrawing ethynyl group. Computational methods are essential for quantifying the strength of these interactions, which can be comparable in energy to hydrogen bonds in some systems. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. For instance, MD simulations could predict how the compound interacts with a biological membrane or the active site of a protein, revealing stable binding poses and the role of specific intermolecular forces, such as hydrogen bonds, in maintaining the interaction. mdpi.com

In Silico Screening and Molecular Docking for Binding Interactions

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein. nih.gov A docking study for this compound would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.gov The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds or π-stacking with amino acid residues like tyrosine or phenylalanine, that stabilize the complex. researchgate.net This information is critical for prioritizing compounds for further experimental testing.

Applications and Material Science Perspectives

N,N-Diethyl-5-ethynylpyridin-2-amine as a Versatile Synthetic Building Block

In organic synthesis, "building blocks" are molecules that serve as foundational units for constructing more complex chemical structures. This compound exemplifies such a component, offering multiple reactive sites for chemists to exploit.

The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic systems, which are core components in many pharmaceuticals and functional materials.

Fused Pyridine (B92270) Systems: The ethynyl (B1212043) group is a key functionality for constructing rings fused to the parent pyridine. Palladium-catalyzed reactions, such as the Sonogashira coupling, can be employed to link the ethynyl group with other molecules, followed by intramolecular cyclization to form new rings. acs.orgias.ac.in For instance, coupling with ortho-functionalized aryl halides can lead to the formation of pyridine-fused carbocycles or heterocycles. The 2-amino group can also participate in cyclization reactions to build additional heterocyclic rings, such as pyridopyrimidines. nih.govnih.gov

Indolizines: Indolizine, a fused nitrogen-containing heterocycle, is a structural motif found in various natural products and bioactive compounds. rsc.orgijettjournal.org The synthesis of indolizine derivatives can be achieved through reactions involving the pyridine nitrogen and the ethynyl group. researchgate.netorganic-chemistry.org One common method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides (formed from the pyridine nitrogen) with the activated alkyne of another molecule, though the ethynyl group on the pyridine itself can also participate in various cyclization strategies. nii.ac.jpynu.edu.cn

Pyrazines: While the direct synthesis of simple pyrazines from this precursor is less straightforward, the 2-amino group is a classical handle for building a pyrazine ring. wikipedia.org Condensation reactions with α-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrazines, a class of heterocycles with diverse biological activities. bohrium.comgoogle.com The ethynyl group can be retained for further functionalization or can be transformed prior to the pyrazine ring formation.

| Target Heterocycle | Key Reaction Type | Role of this compound |

|---|---|---|

| Fused Pyridines | Sonogashira Coupling & Intramolecular Cyclization | Provides the ethynyl and pyridine moieties for annulation. |

| Indolizines | 1,3-Dipolar Cycloaddition / Cycloisomerization | The pyridine nitrogen and ethynyl group act as precursors for the fused pyrrole ring. |

| Pyridopyrazines | Condensation & Cyclization | The 2-amino group reacts with a 1,2-dicarbonyl synthon to form the fused pyrazine ring. |

A molecular scaffold is a core structure upon which a larger, more complex molecule is built. The rigidity of the pyridine ring and the defined geometry of the ethynyl group make this compound an excellent scaffold. It allows for the precise spatial arrangement of functional groups, which is critical in fields like medicinal chemistry and materials science. nih.govnih.gov The terminal alkyne provides a versatile handle for attaching other molecular fragments using highly efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling, enabling the construction of elaborate, three-dimensional structures.

Development of Advanced Materials

The electronic properties and reactive functionalities of this compound make it a promising candidate for incorporation into advanced materials.

Optoelectronic materials interact with light and electricity, forming the basis of devices like LEDs, solar cells, and sensors. The extended π-conjugated system that can be formed by derivatizing the ethynylpyridine core is key to these properties. The combination of the electron-donating diethylamino group and the electron-accepting character of the pyridine ring can create a "push-pull" system, which is beneficial for tuning the absorption and emission of light. chemrxiv.org Research on related di(aryleneethynyl)pyrazine derivatives has shown that incorporating nitrogen-containing heterocycles can enhance electron-transporting properties, which is crucial for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net By synthesizing derivatives of this compound, it is possible to create materials with tailored HOMO-LUMO gaps, influencing their color, fluorescence, and electronic behavior. mdpi.com

Molecular electronics aims to use single molecules as components in electronic circuits. mdpi.com Molecules designed for this purpose, often called "molecular wires," need to be rigid, conjugated, and possess anchor groups to connect to electrodes. The ethynylpyridine structure provides a rigid, conductive backbone. researchgate.netnih.gov The terminal alkyne or the pyridine nitrogen can be functionalized to serve as alligator clips, anchoring the molecule between metal or carbon-based electrodes. researchgate.net The specific structure of this compound, with its inherent dipole moment from the amino group and pyridine nitrogen, could impart interesting charge transport characteristics, such as rectification (diode-like behavior).

The ethynyl group is a highly versatile functional group in polymer chemistry. It can undergo polymerization through several mechanisms, leading to conjugated polymers with interesting electronic and optical properties. For example, ethynylpyridines can be polymerized to form substituted polyacetylenes. acs.orgacs.org These polymers have a conjugated backbone and are often electrically conductive, especially after doping.

Furthermore, the ethynyl group allows this compound to be used as a monomer in step-growth polymerization. For instance, it can be copolymerized with di-alkynes in oxidative coupling reactions (e.g., Glaser or Eglinton coupling) or with di-azides via click chemistry to form highly regular polymers. The incorporation of the functional pyridine unit into the polymer backbone can be used to tune solubility, introduce metal-coordination sites, or alter the polymer's electronic properties.

| Polymerization Method | Role of the Compound | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Chain-growth polymerization of the alkyne | Monomer | Substituted Polyacetylene | Electrically conductive, colored |

| Azide-Alkyne "Click" Chemistry | Alkyne-functionalized Monomer | Poly(triazole) | High modularity, thermally stable |

| Sonogashira Polycondensation | Alkyne-functionalized Monomer | Poly(phenylene ethynylene) analogue | Fluorescent, semiconducting |

Coordination Chemistry and Ligand Design

The molecular architecture of this compound, featuring a pyridine ring, an exocyclic diethylamino group, and an ethynyl substituent, makes it a versatile ligand in coordination chemistry. The primary coordination sites are the nitrogen atom of the pyridine ring and, to a lesser extent, the nitrogen of the amino group. mdpi.comnih.gov This structure allows it to act as a potentially bidentate ligand, forming stable chelate rings with metal ions. nih.gov The class of 2-aminopyridine (B139424) ligands is known for its rich coordination chemistry, predominantly engaging in chelating and bridging coordination modes. mdpi.com

Metal Complex Formation with this compound Ligands

The formation of metal complexes with this compound typically involves the reaction of the ligand with a metal salt (e.g., nitrates, halides) in a suitable solvent like ethanol (B145695) or methanol. nih.gov The resulting products can be discrete mononuclear or dinuclear complexes, or they can extend into coordination polymers. researchgate.netresearchgate.net The specific outcome depends on the metal ion, the counter-ion, the stoichiometry of the reactants, and the reaction conditions. The ethynyl group provides an additional functionality, allowing for post-coordination modifications via click chemistry, which can be used to link complexes together or attach them to surfaces.

Upon coordination, the properties of the ligand are significantly altered. For instance, the coordination of ligands such as 2,6-bis(2,6-diethylphenyliminomethyl)pyridine to metal ions like Co(II), Cu(II), and Zn(II) has been shown to enhance biological activity compared to the free ligand. nih.gov The geometry of the resulting complex is dictated by the coordination number and electronic configuration of the central metal ion.

Table 1: Potential Metal Complexes and Their Geometries

| Metal Ion | Typical Coordination Number | Plausible Geometry |

|---|---|---|

| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

Exploration of Metal-Binding Functionality

The metal-binding functionality of this compound is centered on its nitrogen donor atoms. The pyridine nitrogen is generally the stronger and more sterically accessible coordination site, making η1-coordination (binding through one atom) via this nitrogen a common mode, particularly if chelation is not favored. mdpi.com The diethylamino group's nitrogen can also participate in binding, leading to a bidentate N,N' chelation that forms a stable five-membered ring with the metal center. nih.gov

The electronic nature of the substituents plays a crucial role. The N,N-diethylamino group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the basicity and donor strength of the pyridine nitrogen. The ethynyl group is a weakly deactivating group with a significant π-system, which can influence the electronic properties of the ligand and its complexes. The interplay between these groups allows for the fine-tuning of the ligand's affinity for different metal ions.

Functional Probes and Sensing Materials

The unique electronic and structural features of this compound make it an excellent scaffold for developing functional probes and sensing materials. Aminopyridine derivatives are recognized for their potential in creating fluorescent probes due to their high quantum yields. nih.gov

Fluorescent Probe Design and Application

The aminopyridine core of this compound can be incorporated into larger fluorescent dye systems to create sensitive and selective probes. nih.gov For example, aromatic secondary amine-functionalized dyes have been successfully used as fluorescent probes for detecting reactive nitrogen species like nitric oxide (NO). nih.govrsc.org

Design Principles:

Fluorophore Core: The aminopyridine moiety can be attached to a known fluorophore (e.g., BODIPY, naphthalimide) to modulate its photophysical properties.

Reaction Site: The amino group can serve as a reaction site that, upon interaction with an analyte, triggers a change in fluorescence (e.g., "turn-on" or "turn-off" response).

Functional Handle: The ethynyl group is a key feature for bio-orthogonal "click" chemistry, allowing the probe to be conjugated to other molecules, such as targeting vectors for specific organelles (e.g., mitochondria) or larger biomolecules. nih.gov

An example of a related probe demonstrated the ability to discriminate between M1 and M2 macrophages based on their different levels of inducible nitric oxide synthase (iNOS), highlighting the potential for applications in studying cancer immunotherapy. nih.govrsc.org

Table 2: Representative Photophysical Properties of Aminopyridine-Based Probes

| Probe Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Application |

|---|---|---|---|---|

| Substituted 2-aminopyridine | ~350-400 | ~400-500 | 0.3 - 0.8 | General Fluorescent Scaffold nih.gov |

| BODIPY-based NO Probe | ~490 | ~510 | Low (off) → High (on) | Intracellular NO Sensing nih.govrsc.org |

Electrochemical Sensing Mechanisms

Electrochemical sensors offer high sensitivity, rapid response, and low cost for detecting a wide range of analytes. mdpi.com this compound can be used to construct electrochemical sensors through several mechanisms.

Sensing Principles:

Immobilization: The molecule can be immobilized on an electrode surface. The ethynyl group is particularly advantageous for this, as it can be used to form a stable covalent bond with the electrode material (e.g., glassy carbon or gold) through electrochemical reduction or click chemistry.

Analyte Binding: The pyridine and amine nitrogen atoms can selectively bind to target analytes, such as heavy metal ions (e.g., Fe³⁺, Hg²⁺). semanticscholar.org

Signal Transduction: This binding event causes a measurable change in an electrochemical signal. This can occur through several pathways:

Voltammetry/Amperometry: The binding of an analyte can alter the redox potential or current associated with the molecule or its metal complex.

Electrochemical Impedance Spectroscopy (EIS): The binding event can change the impedance at the electrode-solution interface. mdpi.com

Potentiometry: A change in the charge distribution upon analyte binding can lead to a change in the electrode potential.

The development of sensors using related materials, such as polydopamine (derived from the oxidation of dopamine), has shown success in detecting metal ions, drugs, and pesticides, illustrating the viability of this approach. mdpi.com The this compound molecule can be integrated into composite materials, for instance with gold nanoparticles or metal-organic frameworks (MOFs), to amplify the signal and enhance sensitivity. mdpi.com

Structure-Property Relationships in Molecular Design

The utility of this compound in the aforementioned applications is governed by clear structure-property relationships. The targeted design of new materials relies on the ability to predict how molecular modifications will influence function.

The N,N-diethylamino Group: This electron-donating group is critical for modulating the electronic properties of the pyridine ring. It enhances the donor capacity of the pyridine nitrogen for metal coordination and influences the energy levels of the molecule's frontier orbitals, which in turn affects its photophysical (color, fluorescence) and electrochemical (redox potential) properties. Varying the alkyl substituents on the amine can also be used to control solubility and steric hindrance around the binding site.

The Pyridine Ring: This aromatic heterocycle is the core scaffold. It provides a rigid framework for orienting the functional groups and is the primary site for metal coordination. Its π-system is integral to the electronic and optical properties of the molecule.

The Ethynyl Group: This functional group provides significant versatility. Its rigid, linear structure can be used to control the spacing and geometry in larger molecular assemblies or polymers. As a terminal alkyne, it is a powerful handle for covalent modification through reactions like Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). This enables the molecule to be easily integrated into more complex systems, such as fluorescent probes with targeting moieties or sensor materials anchored to surfaces. nih.gov

In essence, manipulating these three components allows for the rational design of ligands with tailored metal affinities, fluorescent probes with specific sensing capabilities, and robust materials for electrochemical detection. The ability to tune these properties through synthetic modification is a key driver of research into this and related aminopyridine compounds. nih.gov

Impact on Molecular Conformation and Geometry

The introduction of the N,N-diethylamino and ethynyl groups at the 2- and 5-positions of the pyridine ring, respectively, in This compound significantly influences its three-dimensional structure. The N,N-diethylamino group, with its two ethyl chains, is sterically demanding. The nitrogen atom of this group is sp³ hybridized, leading to a trigonal pyramidal geometry. The ethyl groups are not static and can rotate around the C-N and C-C bonds, adopting various conformations. The bulkiness of the diethylamino group can cause steric hindrance with the adjacent hydrogen atom on the pyridine ring, potentially leading to a slight twisting of the amino group out of the plane of the pyridine ring.

While a specific crystal structure for This compound is not publicly available, computational modeling and data from analogous structures can provide insights. For instance, the planarity of the pyridine ring is largely maintained, but the exocyclic N-C bond of the diethylamino group might be slightly out of the plane to minimize steric interactions.

Modulation of Electronic and Optical Characteristics

The electronic properties of the pyridine ring are substantially modulated by the electron-donating N,N-diethylamino group and the electron-withdrawing, yet π-donating, ethynyl group. The lone pair of electrons on the nitrogen atom of the diethylamino group can be delocalized into the pyridine ring's π-system, increasing the electron density of the ring. This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group.

Conversely, the ethynyl group is generally considered to be weakly electron-withdrawing through inductive effects but can also act as a π-donor. The presence of these two groups with opposing electronic effects creates a "push-pull" system, which can lead to interesting optical properties. This electronic arrangement can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap often results in the absorption of light at longer wavelengths (a bathochromic or red shift).

Factors Influencing Permeability Characteristics (Academic Context)

In the context of medicinal chemistry and drug design, the permeability of a compound is a critical parameter that influences its ability to cross biological membranes, such as the blood-brain barrier. Research on a series of neuronal nitric oxide synthase (nNOS) inhibitors has provided valuable insights into the permeability of compounds structurally related to This compound .

A study investigating various 2-aminopyridine derivatives identified a compound referred to as the "N, N-diethyl amine tail derivative (21)" which demonstrated notable permeability. acs.org This derivative, which shares the core N,N-diethyl-2-aminopyridine structure, exhibited an effective permeability (Pe) of 17.6 x 10−6 cm s−1. acs.org This high permeability is attributed to the presence of the highly lipophilic alkyl substituents of the diethylamino group. acs.org

Several factors contribute to the permeability of such molecules:

Molecular Weight: A lower molecular weight is generally favorable for passive diffusion across membranes.

Intramolecular Hydrogen Bonding: While not directly applicable to the tertiary amine of the N,N-diethyl group, in related primary and secondary amines, intramolecular hydrogen bonding can mask polar groups and enhance permeability.

The balance of these factors is crucial. While high lipophilicity is beneficial for entering the lipid bilayer of a membrane, excessive lipophilicity can lead to poor aqueous solubility and trapping within the membrane. The data on the "N, N-diethyl amine tail derivative" suggests that the combination of the N,N-diethylamino group and a lipophilic, rigid linker (in that case, a difluorophenyl ethynyl group) provides a favorable balance for achieving high permeability. acs.org

Interactive Data Table: Permeability of Related 2-Aminopyridine Derivatives

| Compound | Key Structural Features | Effective Permeability (Pe) (x 10-6 cm s-1) |

| "N, N-diethyl amine tail derivative (21)" | N,N-diethylamino group | 17.6 acs.org |

| "lipophilic tertiary amine 17" | N,N-dimethylamino group | 13.7 acs.org |

| "primary amine variant (20)" | Primary amino group | 12.6 acs.org |

| "Compound 11" | Rigid alkyne and lipophilic tertiary amino functionality | Higher permeability than its alkane version acs.org |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of ethynylpyridines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to N,N-Diethyl-5-ethynylpyridin-2-amine and its derivatives. The goal is to improve yield, reduce reaction steps, and increase functional group tolerance.

Key areas for exploration include:

Catalytic C-H Activation: Direct C-H alkynylation of the pyridine (B92270) ring offers a more atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalization (e.g., halogenation). Research into transition-metal catalysts (such as those based on palladium, copper, or rhodium) could lead to methodologies that directly couple terminal alkynes with the C5-position of the 2-(diethylamino)pyridine core.

Flow Chemistry Processes: Continuous flow synthesis can offer significant advantages over batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production for research and potential commercial applications.

Photoredox Catalysis: Light-mediated reactions are an emerging area in organic synthesis. The development of photoredox-catalyzed methods for the ethynylation of pyridine scaffolds could provide milder reaction conditions and unique reactivity patterns compared to traditional thermal methods.

| Methodology | Potential Catalysts/Reagents | Anticipated Advantages |

|---|---|---|

| Direct C-H Alkynylation | Palladium (Pd), Copper (Cu), Rhodium (Rh) complexes | Atom economy, reduced synthetic steps, avoids pre-functionalization |

| Flow Chemistry Synthesis | Packed-bed reactors, microreactors | Enhanced safety, scalability, precise control over reaction parameters |

| Photoredox Catalysis | Ruthenium (Ru) or Iridium (Ir) photocatalysts | Mild reaction conditions, high functional group tolerance, novel reactivity |

Advanced Functional Material Development

The conjugated system formed by the pyridine ring and the ethynyl (B1212043) group makes this compound an attractive building block for advanced functional materials. The electron-donating diethylamino group can further modulate the electronic properties of these materials.

Future research in this area could focus on:

Conjugated Polymers: Polymerization of the ethynyl group can lead to the formation of poly(ethynylpyridine)s. These materials are expected to have interesting photophysical and electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The diethylamino group can enhance solubility and tune the polymer's band gap.

Nonlinear Optical (NLO) Materials: Molecules with a donor-π-acceptor structure can exhibit significant NLO properties. The this compound scaffold represents a donor-π system that could be further functionalized with an acceptor group to create potent NLO chromophores for applications in telecommunications and optical computing.

Chemosensors: The pyridine nitrogen and the alkyne group can act as binding sites for specific analytes. By incorporating this scaffold into larger systems, it may be possible to design fluorescent or colorimetric sensors for the detection of metal ions or environmentally relevant molecules.

Integration into Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The distinct functionalities of this compound make it an excellent candidate for constructing complex, self-assembled architectures.

Emerging avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen atom is a classic Lewis basic site that can coordinate to metal ions. oup.com This allows the molecule to be used as a ligand for the construction of 1D, 2D, or 3D coordination polymers and MOFs. mdpi.com The ethynyl group can be used for post-synthetic modification or to add further structural rigidity and functionality.

Self-Assembled Monolayers (SAMs): The ethynyl group can be used to anchor the molecule onto surfaces, such as silicon or gold, to form ordered SAMs. These functionalized surfaces could find applications in molecular electronics or as platforms for sensing.

Macrocycle Synthesis: The rigid, linear geometry of the ethynylpyridine unit makes it a valuable component for the template-directed synthesis of macrocycles and molecular cages. oup.comrsc.org These structures are of interest for host-guest chemistry, molecular recognition, and catalysis. nih.gov

| Supramolecular System | Key Functional Group | Primary Interaction Type | Potential Application |

|---|---|---|---|

| Coordination Polymers/MOFs | Pyridine Nitrogen | Metal Coordination | Gas storage, catalysis, separation |

| Self-Assembled Monolayers | Ethynyl Group | Covalent surface attachment | Molecular electronics, biosensors |

| Macrocycles and Cages | Pyridine and Ethynyl Groups | Metal templating, π-stacking | Host-guest chemistry, molecular recognition |

Interdisciplinary Research with this compound Scaffolds

The versatility of the this compound scaffold allows for its application in a variety of interdisciplinary fields, bridging chemistry with biology, medicine, and materials science. researchgate.netnih.gov

Future interdisciplinary directions are:

Chemical Biology and Bioconjugation: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the scaffold to be easily conjugated to biomolecules such as proteins, DNA, or carbohydrates that have been tagged with an azide (B81097) group. This could be used to develop fluorescent probes for bio-imaging or to create targeted drug delivery systems.

Medicinal Chemistry: The 2-aminopyridine (B139424) structure is a well-known pharmacophore present in numerous approved drugs. researchgate.netrsc.orgnih.gov The this compound core could serve as a starting point for the development of new therapeutic agents. The ethynyl group offers a handle for further diversification to explore structure-activity relationships for various biological targets.

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.net The unique substitution pattern of this molecule could be exploited to design new classes of crop protection agents with novel modes of action.

Q & A

Q. What are the standard synthetic routes for preparing N,N-dialkylpyridin-2-amine derivatives?

Methodological Answer: A common approach involves reductive amination. For example, (E)-N-benzylidenepyridin-2-amine can be reduced using NaBH₄ in 1,4-dioxane with acetic acid as a catalyst. The reaction is heated at 120°C for 2 hours, followed by solvent removal and purification via slow evaporation of ethanol/water solutions to obtain crystalline products .

Q. How is X-ray crystallography applied to determine the molecular structure of N,N-diethylpyridin-2-amine analogues?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. Data collection using Bruker or similar diffractometers is refined with SHELXL, focusing on bond precision (mean σ(C–C) = 0.002 Å) and hydrogen placement via riding models. Visualization is performed using ORTEP-III .

Q. What spectroscopic methods confirm the purity of synthesized N,N-diethylpyridin-2-amine derivatives?